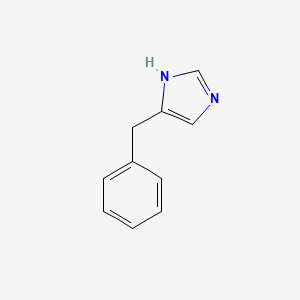

4-Benzyl-1H-imidazole

Description

Contextual Significance of Imidazole (B134444) Scaffolds in Chemical and Biological Sciences

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is widely recognized in medicinal chemistry as a "privileged scaffold". ajrconline.orgnih.gov This status is due to its integral role in numerous biological processes and its presence in a wide array of pharmacologically active molecules. ajrconline.orgnih.gov

The significance of the imidazole moiety is highlighted by its occurrence in essential natural products. semanticscholar.orgbiomedpharmajournal.org It forms the core of the amino acid histidine, which is crucial for enzymatic catalysis, often acting as a proton donor or acceptor. ajrconline.orgsemanticscholar.org Furthermore, the imidazole ring is a key component of purine (B94841) bases like guanine (B1146940) and adenosine, making it fundamental to the structure of nucleic acids (DNA and RNA). ajrconline.orgsemanticscholar.org Its presence is also noted in other natural compounds such as vitamin B12 and certain alkaloids. semanticscholar.orgresearchgate.net

The physicochemical properties of the imidazole ring contribute to its versatility in drug design. ajrconline.org Its aromatic nature, amphoteric character (acting as both a weak acid and a weak base), and ability to participate in hydrogen bonding and π-π stacking interactions allow its derivatives to bind effectively with various enzymes and receptors. ajrconline.orgsemanticscholar.org These structural attributes are beneficial for creating compounds with good pharmacokinetic properties. semanticscholar.orgbiomedpharmajournal.org

Consequently, imidazole derivatives have been extensively investigated and developed for a wide spectrum of therapeutic applications. The scaffold is a component in molecules demonstrating anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and antifungal properties. ajrconline.orgnih.govsemanticscholar.orgnih.gov This broad range of biological activities underscores the immense value of the imidazole framework in the ongoing quest for novel therapeutic agents. nih.govnih.gov

Historical Trajectories and Milestones in 4-Benzyl-1H-imidazole Academic Inquiry

The academic inquiry into this compound is part of the broader exploration of substituted imidazoles that followed the first successful synthesis of the parent imidazole ring by German chemist Heinrich Debus in 1858. ijsrtjournal.com Research into derivatives like this compound involves modifying the core imidazole structure to explore and enhance specific biological activities.

Early research on N-benzyl imidazole derivatives, a class that includes isomers of the title compound, identified their potential as aromatase inhibitors and for treating estrogen-dependent conditions. google.com The specific compound this compound, a synthetically produced derivative, has been a subject of focused studies for its distinct biological interactions. biosynth.com

A significant milestone in the study of this compound was the investigation of its role as a histamine (B1213489) H3 receptor (H3R) agonist. acs.orgnih.gov Research published in 2008 detailed findings on this compound-based H3R agonists, starting from hits in high-throughput screening. acs.orgnih.gov This work demonstrated that modifications to the benzyl (B1604629) side chain could yield compounds with high affinity and agonist activity, challenging the existing notion that basic sidechains were essential for H3R activation. acs.orgnih.gov

Further research has explored other potential applications. Studies have indicated that this compound can inhibit β-glucosidase, an enzyme that may be associated with cancer cells. biosynth.com It has also been shown to possess antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, though not against Gram-negative bacteria such as Escherichia coli. biosynth.com More recent studies have continued to investigate benzyl 1H-imidazole derivatives for their potential as anti-mycobacterial agents, highlighting their ability to inhibit biofilm formation. nih.gov The synthesis of related compounds, such as 5-aryl-1-benzyl-1H-imidazole-4-carboxamides, has also been a subject of methodological development in organic chemistry. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4238-72-6 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molar Mass | 158.2 g/mol |

| Melting Point | 84 °C |

| Boiling Point | 356.8 °C |

This data is compiled from multiple sources. biosynth.comuni.lujwpharmlab.com

Table 2: Investigated Biological Activities of this compound and Derivatives

| Biological Target/Activity | Research Finding |

|---|---|

| Histamine H3 Receptor (H3R) | Acts as a potent agonist, with derivatives showing activity in the nanomolar range. acs.orgnih.gov |

| β-glucosidase | Exhibits inhibitory activity against this enzyme. biosynth.com |

| Antibacterial | Shows activity against Gram-positive bacteria (Staphylococcus aureus). biosynth.com |

| Anti-mycobacterial | A related derivative, benzyl 1H-imidazole-1-carbodithioate, inhibits mycobacterial growth and biofilm formation. nih.gov |

| Aldosterone (B195564) Synthase | N-benzyl imidazole derivatives have been investigated as potential inhibitors. google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)6-10-7-11-8-12-10/h1-5,7-8H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREUGOAZLRNTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344043 | |

| Record name | 4-Benzyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4238-72-6 | |

| Record name | 4-Benzylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4238-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzyl 1h Imidazole and Its Derivatives

Core Synthetic Strategies for the Imidazole (B134444) Ring System

The formation of the imidazole ring is achievable through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Multi-component Reactions for 1H-Imidazole Formation

Multi-component reactions (MCRs) are highly efficient for synthesizing substituted imidazoles in a single step from simple starting materials. sapub.orgjchr.org A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. sapub.orgukzn.ac.za For instance, the reaction of benzil (B1666583), an appropriate aldehyde, and ammonium acetate (B1210297) can yield 2,4,5-triaryl-1H-imidazoles. sapub.orgjchr.org These reactions can often be performed under mild, and sometimes catalyst-free, conditions. sapub.org The use of catalysts like MnO2/FeSO4 can promote these reactions through a reductive-oxidative mechanism. jchr.org Other MCR strategies include the photoredox/copper co-catalyzed domino cyclization of oxime esters, aldehydes, and amines, which provides a pathway to fully substituted 1H-imidazoles. rsc.org

Table 1: Examples of Multi-component Reactions for Imidazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Benzil, Aldehyde, Ammonium Acetate | MnO2/FeSO4, One-pot | Triaryl-1H-imidazoles | jchr.org |

| Oxime Esters, Aldehydes, Amines | Photoredox/Copper Co-catalysis | Fully Substituted 1H-imidazoles | rsc.org |

| α-Nitroepoxides, Cyanamide, Amines | Mild, Additive-free | 2-Aminoimidazole Derivatives | organic-chemistry.org |

| 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, Heat | 1,2,4-Trisubstituted 1H-imidazoles | organic-chemistry.org |

Oxidative Approaches to Imidazole Ring Construction

Oxidative methods provide an alternative route to the imidazole core, often utilizing readily available starting materials. One such method involves the copper-mediated oxidative C-H functionalization of benzylamine (B48309) and β-enamino esters, which yields highly substituted imidazoles under mild conditions. nih.gov Another approach is the FeCl3/I2-catalyzed aerobic oxidative coupling of amidines and chalcones, which proceeds with high regioselectivity. acs.org This reaction is believed to proceed through the formation of an imidazoline (B1206853) intermediate, which is then dehydrogenated to the imidazole. acs.org Hydrogen peroxide can also be employed as an oxidant in the amine-mediated oxidative coupling of aryl methyl ketones and ammonium iodide to produce (4 or 5)-aryl-2-benzoyl-imidazole analogs. wiley.com

Denitrogenative Transformation Pathways

Denitrogenative strategies involve the ring transformation of other nitrogen-containing heterocycles, most notably 1,2,3-triazoles. An acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives can lead to the formation of 2-substituted 1H-imidazoles. mdpi.comnih.gov This process involves intramolecular cyclization, triazole ring opening, and the insertion of an in-situ formed carbene intermediate. mdpi.com Metal-free approaches using BF3·Et2O can also promote the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles to afford various imidazoles. rsc.org Transition-metal catalysis, particularly with rhodium complexes, is also effective in the denitrogenative reaction of N-sulfonyl-1,2,3-triazoles with nitriles. thieme-connect.com

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of imidazoles, often leading to shorter reaction times and improved yields. organic-chemistry.orgscispace.com For example, the solventless, microwave-assisted condensation of 1,2-diketones and urotropine in the presence of ammonium acetate provides a rapid and efficient route to 4,5-disubstituted imidazoles. organic-chemistry.org The Debus-Radziszewski synthesis, a multicomponent reaction, can be optimized using microwave assistance to produce substituted imidazoles. orientjchem.org Microwave-assisted protocols have also been developed for the C-5 arylation of 1-benzyl-1H-imidazole. acs.org The use of microwave technology in conjunction with various catalysts, such as 8-hydroxy-7-iodoquinoline-5-sulfonic acid (HISA), has been shown to be effective in the multicomponent synthesis of 2,4,5-triarylsubstituted imidazoles. aip.org

Functionalization and Derivatization Approaches at the Imidazole Core

Once the imidazole ring is formed, further functionalization can be achieved to introduce diverse substituents at specific positions, thereby modifying the properties of the core structure.

Regioselective Functionalization Techniques (e.g., C-4 Iodination, C-5 Arylation)

Regioselective functionalization allows for the precise introduction of substituents at desired positions on the imidazole ring.

C-4 Iodination: The C-4 position of the imidazole ring can be selectively iodinated. For instance, a regioselective C-4 iodination method has been developed to prepare starting materials for further reactions like aminocarbonylation. acs.org The synthesis of 4-iodo-1H-imidazole can be achieved by reacting imidazole with iodine in an alkaline aqueous solution, followed by careful pH adjustment and recrystallization to isolate the desired mono-iodinated product. google.com

C-5 Arylation: The direct arylation of the C-5 position of imidazoles is a common and valuable transformation. Palladium complexes, often with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are effective catalysts for this reaction, allowing for the coupling of imidazoles with aryl halides, including less reactive aryl chlorides. acs.orgfigshare.com The use of benzoic acid as an additive can promote the selective C-5 arylation of imidazoles with aryl bromides. nih.gov Microwave irradiation can significantly accelerate these C-5 arylation reactions. acs.org The general reactivity trend of the imidazole ring favors electrophilic substitution at the C-5 position over the C-4 position. acs.orgnih.gov

Table 2: Regioselective Functionalization of the Imidazole Core

| Functionalization | Position | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Iodination | C-4 | Iodine, Alkaline conditions | Provides mono-iodinated product for further synthesis. | acs.orggoogle.com |

| Arylation | C-5 | Aryl chlorides, Palladium complexes with phosphine/NHC ligands | Allows use of less reactive aryl chlorides; microwave-promoted. | acs.orgfigshare.com |

| Arylation | C-5 | Aryl bromides, Pd(OAc)2, Benzoic acid | Benzoic acid promotes selectivity. | nih.gov |

Aminocarbonylation Reactions

Aminocarbonylation is a powerful method for the synthesis of imidazole-4-carboxamides. A notable example is the preparation of 5-aryl-1-benzyl-1H-imidazole-4-carboxamides from 5-aryl-4-iodo-1H-imidazoles. acs.orgacs.org This process utilizes an ex situ generation of carbon monoxide from molybdenum hexacarbonyl (Mo(CO)₆) and an amino acid-derived nucleophile. acs.orgacs.org The starting material for this aminocarbonylation, 5-aryl-1-benzyl-4-iodo-1H-imidazole, can be synthesized through a microwave-assisted direct C-5 arylation of 1-benzyl-1H-imidazole, followed by a regioselective C-4 iodination. acs.orgacs.org This method is particularly useful for creating imidazole-based peptidomimetics. acs.orgacs.org

Introduction of Specific Substituents (e.g., Lipophilic Groups, Oxazolines, Halogenation)

The functionalization of the 4-benzyl-1H-imidazole scaffold with various substituents is crucial for modulating its properties.

Lipophilic Groups: The introduction of lipophilic groups to the benzyl (B1604629) side chain of this compound has been explored to enhance biological activity. nih.gov Combinatorial and classical chemical approaches have been used to introduce these modifications. nih.gov For instance, O-alkylation of 4-[(1H-azol-1-yl)methyl]phenols with agents like n-octyl bromide and n-hexadecyl bromide has been reported. researchgate.net

Oxazolines: The oxazolino group is an important substituent that has been introduced into the this compound structure. nih.gov These derivatives have shown significant affinity and agonist activity at the histamine (B1213489) H3 receptor. nih.gov The synthesis of these compounds often starts from high-throughput screening hits and involves modification of the benzyl side chain. nih.gov

Halogenation: Halogenation is a key step in the synthesis of many this compound derivatives, often serving as a prelude to further functionalization, such as cross-coupling reactions. acs.orgresearchgate.net A regioselective iodination at the C-4 position of 1-benzyl-5-aryl-1H-imidazoles can be achieved using N-iodosuccinimide (NIS) with catalytic trifluoroacetic acid (TFA) in acetonitrile. acs.org This iodinated intermediate is then primed for reactions like aminocarbonylation. acs.orgacs.org

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Both homogeneous and heterogeneous catalytic systems have been extensively developed.

Homogeneous Catalysis

Homogeneous catalysts are widely employed in the synthesis of substituted imidazoles. Palladium acetate (Pd(OAc)₂) is a common catalyst for C-H activation and arylation reactions. acs.org For example, the selective C-5 arylation of 1-benzyl-1H-imidazoles has been achieved using Pd(OAc)₂ with P(2-furyl)₃ as the catalytic system. acs.org Phosphoric acid has been described as an eco-friendly homogeneous catalyst for the synthesis of 1-benzyl-2-phenyl-benzimidazole derivatives from o-phenylenediamine (B120857) and aromatic aldehydes. rsc.org This method offers mild reaction conditions and high yields. rsc.org

Heterogeneous Catalysis (e.g., Nanocatalysts, Metal Oxides)

Heterogeneous catalysts offer advantages such as easy recovery and reusability, making them attractive for sustainable synthesis. researchgate.netjchr.orgnih.gov

Nanocatalysts: A variety of nanocatalysts have been developed for imidazole synthesis. nih.govdoi.org Magnetically recoverable nanocatalysts, such as those based on Fe₃O₄, have been used for the synthesis of 2,4,5-trisubstituted imidazoles. nih.gov For instance, Fe₃O₄@HA (a magnetic solid acid nanocatalyst) has been shown to be effective in water at room temperature. nih.gov Another example is the use of copper nanoparticles on silica-coated maghemite (CuNPs/MagSilica) for the N-arylation of imidazole. nih.gov

Metal Oxides: Metal oxides are also effective heterogeneous catalysts. jchr.org ZnO nanocatalysts have been used for the synthesis of 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole in excellent yield. jchr.org The use of nano-ZnO was found to be more effective than bulk ZnO due to its higher surface area to volume ratio. jchr.org Other metal oxides like mesoporous titania-alumina mixed oxides have also been reported for the synthesis of 2-substituted benzimidazoles. doi.org

The following table summarizes various heterogeneous catalysts used in imidazole synthesis:

| Catalyst | Reactants | Product | Key Features |

| ZnO nanocatalyst | 3-fluorobenzene-1,2-diamine, benzaldehyde, ammonium acetate | 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole | High productivity, short reaction time, green reaction. jchr.org |

| Fe₃O₄@HA | Benzil, aldehydes, ammonium acetate | 2,4,5-trisubstituted imidazoles | Magnetic, reusable, eco-friendly, operates in water at room temperature. nih.gov |

| Fe₃O₄@PVA–SO₃H | Benzyl or benzoin, aldehydes, ammonium acetate | Trisubstituted imidazoles | Recyclable, mild reaction conditions. nih.gov |

| CuNPs/MagSilica | Imidazole, (hetero)aryl bromides/iodides | N-(hetero)arylated imidazoles | Magnetically recoverable, ligand-free conditions. nih.gov |

Catalyst-Free Methodologies and Their Mechanistic Implications

While catalytic methods are prevalent, several catalyst-free approaches for synthesizing imidazole derivatives have been developed. These methods often rely on the inherent reactivity of the starting materials under specific conditions.

One such method involves the [3 + 2] cyclization of vinyl azides with amidines to produce 2,4-disubstituted imidazoles. nih.gov This reaction proceeds under mild conditions and tolerates a broad range of functional groups, yielding products in good to excellent yields. nih.gov The mechanism is believed to involve an oxidative cyclization promoted by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Another catalyst-free approach is the synthesis of 2,4,5-triaryl-1H-imidazoles from benzil or benzoin, aldehydes, and ammonium acetate. sapub.org It has been observed that increasing the molar ratio of ammonium acetate can accelerate the reaction, suggesting that the acetic acid produced in situ from the decomposition of ammonium acetate may catalyze the reaction. sapub.org

Synthetic Utility as Chemical Precursors and Building Blocks for Complex Architectures

This compound and its derivatives are valuable precursors and building blocks in organic synthesis, enabling the construction of more complex molecular architectures. nih.gov Their utility stems from the ability to functionalize the imidazole core at multiple positions.

For example, 4-substituted 1-(p-methoxybenzyl)imidazoles have been designed and synthesized to mimic the structure of potent antimycobacterial agents. researchgate.net The synthesis often involves Pd-catalyzed cross-coupling reactions on 4-haloimidazoles to introduce aryl or heteroaryl groups. researchgate.net

Furthermore, the development of regioselective N-alkylation and metalation techniques allows for precise control over the substitution pattern of the imidazole ring, facilitating the synthesis of highly functionalized and complex imidazole derivatives. researchgate.net The imidazole scaffold is a key component in many bioactive molecules and drugs, including those with antibacterial, anti-inflammatory, and antifungal properties. nih.gov

The following table lists some complex architectures synthesized from this compound precursors:

| Precursor | Reaction Type | Resulting Architecture | Application/Significance |

| 5-Aryl-4-iodo-1H-imidazoles | Aminocarbonylation | 5-Aryl-1-benzyl-1H-imidazole-4-carboxamides | Peptidomimetics. acs.orgacs.org |

| 4-Haloimidazoles | Pd-catalyzed cross-coupling | 4-(Hetero)aryl-1-(p-methoxybenzyl)imidazoles | Potential antimycobacterials. researchgate.netresearchgate.net |

| This compound | Side-chain modification | 4-Benzyl-1H-imidazoles with oxazoline (B21484) termini | Histamine H3 receptor agonists. nih.gov |

| o-Phenylenediamine, aromatic aldehydes | Condensation | 1-Benzyl-2-phenyl-benzimidazole derivatives | Biologically active compounds. rsc.org |

Advanced Structural Elucidation and Spectroscopic Investigations

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

In a cadmium(II) coordination polymer containing 1-benzyl-1H-imidazole ligands, the Cd(II) ion is in a distorted octahedral coordination sphere. iucr.org The supramolecular framework is stabilized by weak C—H⋯N interactions, π–π stacking with a centroid-to-centroid distance of 3.832 (2) Å, and C—H⋯π interactions. iucr.org Similarly, the crystal structure of a copper(II) complex with a tyrosine derivative and imidazole (B134444) reveals that intermolecular interactions, particularly H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and N⋯H/H⋯N contacts, play a crucial role in the crystal packing. iucr.org

| Compound | Crystal System | Key Intermolecular Interactions | Dihedral Angle (Imidazole-Aryl) | Reference |

|---|---|---|---|---|

| 4-(1H-imidazol-1-yl)benzaldehyde | Not specified | C—H⋯O/N | 24.58 (7)° | iucr.org |

| 1-(4-methoxyphenyl)-1H-imidazole | Not specified | C—H⋯N/O | 43.67 (4)° | iucr.org |

| catena-poly[[bis(1-benzyl-1H-imidazole-κN3)cadmium(II)]-di-μ-azido-κ4N1:N3] | Not specified | C—H⋯N, π–π stacking, C—H⋯π | Not applicable | iucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of 4-Benzyl-1H-imidazole in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound and its derivatives typically shows characteristic signals for the benzyl (B1604629) and imidazole protons. For example, in the ¹H-NMR spectrum of 1-benzyl-1H-imidazole-5-carboxaldehyde, the benzyl protons appear as a singlet at 5.66 ppm, and the imidazole proton gives a singlet at 7.40 ppm. brieflands.comchemicalbook.com The aromatic protons of the benzyl group usually appear as a multiplet in the range of 7.15-7.46 ppm. google.comamazonaws.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides further structural confirmation. For 4-benzyl-1H-imidazoles, the benzylic carbon (CH₂) typically resonates around 30-53 ppm. amazonaws.commdpi.com The carbons of the imidazole ring appear in the region of 115-140 ppm, while the phenyl ring carbons are observed between 126-140 ppm. amazonaws.comamazonaws.com For instance, in a derivative, 4-(1H-Imidazol-4-ylmethyl)-benzonitrile, the ¹³C-NMR (in CD₃OD) shows the benzylic carbon at 32.44 ppm and the imidazole carbons at 118.13, 135.66, and 136.43 ppm. amazonaws.com

| Compound Type | Technique | Solvent | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| 4-(1H-Imidazol-4-ylmethyl)-benzonitrile | ¹H-NMR | CD₃OD | 4.2 (s, 2H, Ph-CH₂), 7.3 (s, 1H, ImH), 7.4 (d, 2H, PhH), 7.7 (d, 2H, PhH), 8.7 (s, 1H, ImH) | amazonaws.com |

| 4-(1H-Imidazol-4-ylmethyl)-benzonitrile | ¹³C-NMR | CD₃OD | 32.44 (Ph-CH₂), 112.18, 118.13, 119.50, 130.78, 133.63, 133.81, 135.66, 136.43, 144.14 | amazonaws.com |

| 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole | ¹H-NMR | CDCl₃ | 4.57 (s, 2H, CH₂), 7.27–7.45 (m, 5H, Ar-H) | mdpi.com |

| 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole | ¹³C-NMR | CDCl₃ | 52.9 (CH₂), 127.1-129.0 (Ar-C), 137.5 (Ar-C), 160.9 (C=N) | mdpi.com |

Vibrational Spectroscopy (e.g., FT-IR) and Mass Spectrometry (e.g., ESI-MS) for Characterization

Vibrational spectroscopy and mass spectrometry are complementary techniques that provide further evidence for the structure and composition of this compound.

FT-IR Spectroscopy: The FT-IR spectrum of benzyl-imidazole derivatives displays characteristic absorption bands. For a cadmium(II) coordination polymer with 1-benzyl-1H-imidazole, aromatic C-H stretching appears at 3113–3028 cm⁻¹, C=N and C=C stretching at 1602–1506 cm⁻¹, and C-N stretching at 1233 cm⁻¹. iucr.org In N,1-dibenzyl-4-[benzyl(formyl)amino]-1H-imidazole-5-carboxamide, the spectrum was recorded on a solid KBr disc. nist.gov For 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, characteristic bands are observed at 3054 cm⁻¹ (aromatic C-H), 2930 and 2865 cm⁻¹ (aliphatic C-H), and 1597 cm⁻¹ (C=N). mdpi.com

Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. For this compound derivatives, the protonated molecule [M+H]⁺ is typically observed. For example, the maleate (B1232345) salt of this compound shows an [M+1]⁺ peak at m/z 237.2. amazonaws.com Similarly, 4-(1H-Imidazol-4-ylmethyl)-benzonitrile gives an [M+1]⁺ signal at m/z 184.4. amazonaws.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

| Compound | Technique | Key Data | Reference |

|---|---|---|---|

| catena-poly[[bis(1-benzyl-1H-imidazole-κN3)cadmium(II)]-di-μ-azido-κ4N1:N3] | FT-IR (cm⁻¹) | 3113–3028 (aromatic C-H), 1602–1506 (C=N, C=C), 1233 (C-N) | iucr.org |

| 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole | FT-IR (cm⁻¹) | 3054 (aromatic C-H), 2930, 2865 (aliphatic C-H), 1597 (C=N) | mdpi.com |

| This compound, maleate salt | ESI-MS | m/z = 237.2 [M+1]⁺ | amazonaws.com |

| 4-(1H-Imidazol-4-ylmethyl)-benzonitrile, maleate salt | ESI-MS | m/z = 184.4 [M+1]⁺ | amazonaws.com |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The solid-state structure of this compound and its derivatives is significantly influenced by hydrogen bonding and other intermolecular interactions. The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom), facilitating the formation of robust hydrogen-bonding networks.

In the crystal structures of related compounds, N-H···N and C-H···N hydrogen bonds are commonly observed, playing a primary role in forming the basic structural motifs. mdpi.comresearchgate.net For example, in the crystal of 3-benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, molecules are linked by N-H···O hydrogen bonds to form dimers. researchgate.net The analysis of benzimidazole (B57391) salts has shown that N-H···O hydrogen bonds are generally stronger than O-H···O hydrogen bonds, as indicated by their ¹H NMR chemical shifts. acs.org

Computational Chemistry and Theoretical Studies of 4 Benzyl 1h Imidazole

Quantum Chemical Calculation Methodologies

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. For imidazole (B134444) derivatives, including those with benzyl (B1604629) substitutions, several well-established methodologies are employed to predict their properties and behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for the computational study of imidazole derivatives due to its balance of accuracy and computational cost. niscpr.res.inniscpr.res.inresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently utilized in these studies, as it has been shown to yield reliable geometries and electronic properties for this class of compounds. sci-hub.serdmodernresearch.com DFT calculations are applied to determine a wide range of properties, including optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals. bohrium.comnih.gov For instance, in studies of substituted imidazoles, DFT is used to calculate heats of formation and to evaluate relative stability. niscpr.res.inniscpr.res.in

Hartree-Fock (HF) and Semi-Empirical Calculation Approaches

The Hartree-Fock (HF) method, an ab initio approach, serves as a foundational method for many quantum chemical studies. sci-hub.se It is often used for initial geometry optimizations and as a point of comparison for more advanced methods. sci-hub.se While computationally more demanding than semi-empirical methods, HF provides a more rigorous quantum mechanical description by approximating the many-electron wavefunction as a single Slater determinant. sci-hub.se In studies of related imidazole derivatives, geometry optimizations have been carried out using the ab initio Hartree-Fock method to probe electronic effects on the imidazole ring. sci-hub.se Semi-empirical methods, though less common in recent high-level studies, can also be employed for preliminary calculations on larger systems.

Basis Set Selection and Geometry Optimization Strategies

The choice of basis set is a critical aspect of quantum chemical calculations, as it defines the set of functions used to build the molecular orbitals. For imidazole derivatives, Pople-style basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p) are commonly employed. sci-hub.serdmodernresearch.comuni-rostock.de The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in heterocyclic systems.

Geometry optimization is a fundamental step in these theoretical studies. This process involves finding the minimum energy conformation of the molecule on the potential energy surface. For related benzyl-imidazole complexes, geometry optimization is performed to understand the spatial arrangement of the benzyl and imidazole rings, which often adopt a non-planar conformation. tandfonline.com For example, in a study of 1-benzyl-2-methyl-1H-imidazole metal complexes, the dihedral angle between the imidazole and phenyl rings was found to be significant, indicating a distorted geometry. tandfonline.com

Electronic Structure and Reactivity Analyses

Analysis of the electronic structure provides a detailed picture of electron distribution and is key to predicting a molecule's reactivity. For 4-Benzyl-1H-imidazole, this involves examining its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.innih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. niscpr.res.in

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculation Method |

| 1-benzyl-2,4,5-triphenyl-1H-imidazole | - | - | - | B3LYP/6-31G |

| 2-(4-chlorophenyl)-1-benzyl-4,5-diphenyl-1H-imidazole | - | - | - | B3LYP/6-31G |

| 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole | - | - | 3.15 | DFT (Gas Phase) |

Note: Specific HOMO and LUMO energy values for the first two compounds were not provided in the source material, but the study noted the energy gap was minimal for the triphenyl derivative. The data illustrates the typical range of values obtained for related imidazole structures.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the wavefunction in terms of localized chemical bonds and lone pairs, providing a detailed picture of charge distribution and intramolecular interactions. rdmodernresearch.comacadpubl.eu This method calculates the natural atomic charges on each atom, offering a more reliable representation of the electron distribution than other methods like Mulliken population analysis, as it is less dependent on the basis set used. stackexchange.com

NBO analysis can reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied Lewis-type NBOs (bonds or lone pairs) to unoccupied non-Lewis-type NBOs (antibonding or Rydberg orbitals). In a study on 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, NBO analysis at the DFT/B3LYP/6-31++G(d,p) level was used to elucidate these intramolecular charge transfer phenomena. rdmodernresearch.com For imidazole derivatives, the analysis often shows significant negative charges on the nitrogen atoms, highlighting their role as potential sites for electrophilic attack or coordination. rdmodernresearch.comacadpubl.eu

| Compound | Atom | Natural Charge (e) | Calculation Method |

| 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | N14 | More basic site | NBO/B3LYP/6-31++G(d,p) |

| 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | N15 | More negative charge | NBO/B3LYP/6-31++G(d,p) |

Note: The table presents qualitative findings from a study on a related benzimidazole (B57391) derivative, as specific numerical charge values for this compound are not available in the cited literature. The findings illustrate how NBO analysis identifies reactive sites.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactivity and intermolecular interaction sites. uni-muenchen.detandfonline.com The MEP at any given point represents the force experienced by a positive test charge, allowing for the identification of electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. uni-muenchen.de These regions are typically visualized by mapping the potential values onto the molecule's electron density surface using a color spectrum. nih.gov

In the MEP map of an imidazole derivative, regions of negative electrostatic potential, depicted in shades of red, indicate electron-rich areas that are favorable sites for electrophilic attack. tandfonline.comnih.gov Conversely, regions of positive potential, shown in blue, are electron-poor and susceptible to nucleophilic attack. nih.gov Green and yellow areas represent regions of intermediate or near-neutral potential.

For this compound, computational studies on similar structures reveal a distinct charge distribution. The most negative potential is concentrated around the sp2-hybridized nitrogen atom (N-3) of the imidazole ring. uni-muenchen.de This nitrogen's lone pair is not involved in the aromatic π-system, making it the primary site for protonation and hydrogen bond acceptance. uni-muenchen.demendelset.com The hydrogen atom attached to the other nitrogen (N-1) exhibits a positive potential, making it a hydrogen bond donor site. The phenyl ring of the benzyl group displays a region of negative π-electron density above and below the plane of the ring, although it is less nucleophilic than the N-3 atom.

These MEP analyses are fundamental for predicting how this compound will interact with biological targets like enzymes or receptors, where electrostatic complementarity is key to binding. mdpi.com

Interactive Table: Illustrative MEP Regions of this compound

| Molecular Region | Atom(s) | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Primary Nucleophilic Center | Imidazole N-3 | Highly Negative | Red | Site for protonation, electrophilic attack, metal coordination |

| Hydrogen Bond Donor | Imidazole N1-H | Highly Positive | Blue | Interaction with hydrogen bond acceptors |

| Aromatic System | Phenyl Ring Face | Moderately Negative | Yellow/Orange | Site for π-π stacking interactions |

| Aromatic Periphery | Phenyl Ring C-H | Slightly Positive | Light Blue/Green | Weak donor interactions |

Aromaticity and Resonance Hybrid Contributions

The chemical stability and characteristic reactivity of this compound are fundamentally linked to the aromatic nature of its imidazole core. Aromaticity is conferred upon a molecule that meets a specific set of criteria: it must be cyclic, planar, fully conjugated, and adhere to Hückel's rule by possessing [4n+2] π-electrons, where 'n' is a non-negative integer. masterorganicchemistry.com

The imidazole ring in this compound fulfills these conditions:

Cyclic: It is a five-membered ring structure. mdpi.com

Planar: The atoms of the imidazole ring are sp2 hybridized, leading to a planar geometry that allows for effective overlap of p-orbitals.

Conjugated: There is an unbroken ring of p-orbitals around the ring.

Hückel's Rule: The imidazole ring contains 6 π-electrons (n=1), qualifying it as an aromatic system. masterorganicchemistry.com These electrons arise from the two double bonds (4 electrons) and the lone pair from the N-1 nitrogen atom (2 electrons), which participates in the aromatic sextet. mendelset.commdpi.com

Interactive Table: Aromaticity Criteria for the Imidazole Ring

| Criterion | Status for this compound | Explanation |

| Cyclic Structure | Met | The molecule contains a five-membered imidazole ring. masterorganicchemistry.com |

| Planarity | Met | All atoms in the ring are sp2 hybridized, enforcing a flat structure. |

| Conjugation | Met | There is a continuous system of overlapping p-orbitals around the ring. |

| Hückel's Rule [4n+2] π-electrons | Met | The ring has 6 π-electrons (4 from two C=C bonds, 2 from the N-1 lone pair), fitting the rule for n=1. masterorganicchemistry.com |

Conformational Analysis and Steric Hindrance Effects

The three-dimensional structure and flexibility of this compound are largely determined by the rotation around the single bond connecting the benzylic carbon to the C4 position of the imidazole ring. Conformational analysis, studied through computational methods, reveals the existence of several energy minima corresponding to different spatial arrangements (conformers) of the benzyl group relative to the imidazole ring. ethz.ch

These conformations are typically described as staggered or eclipsed. ethz.ch

Staggered Conformations: These are often the most stable, as they minimize steric repulsion. For this compound, key staggered conformers would involve the phenyl ring being positioned away from the immediate vicinity of the imidazole ring's substituents or the N-H group.

Eclipsed Conformations: These are generally higher in energy due to increased steric strain, where the phenyl ring is aligned directly with parts of the imidazole ring. ethz.ch

However, in substituted benzyl-imidazole systems, steric hindrance can lead to surprising results. ethz.ch The interplay of steric repulsions between the bulky benzyl group and the atoms of the heterocycle can make certain eclipsed conformations energetically accessible as an "escape" from other unfavorable steric interactions. ethz.chunina.it Computational studies on related 5-benzylimidazolidinone derivatives have shown that the energy differences between various conformers can be small (e.g., < 2 kcal/mol), suggesting that the benzyl group may be relatively free to rotate at ambient temperatures. ethz.ch This rotation can create a "windshield-wiper effect," where the benzyl group effectively shields one face of the imidazole ring, a feature with significant implications for its interaction with other molecules, such as in an enzyme's active site. ethz.ch

Interactive Table: Potential Conformers of this compound

| Conformer Type | Description | Relative Energy (Illustrative) | Key Feature |

| Staggered A | Phenyl ring is positioned away from the N-H group. | Low | Minimizes steric clash with the N1 position. |

| Staggered B | Phenyl ring is oriented over the face of the imidazole ring. | Low | Potential for intramolecular π-π or C-H···π interactions. ethz.ch |

| Eclipsed | Phenyl ring is aligned with the C4-C5 bond of the imidazole ring. | High | Significant steric hindrance. ethz.ch |

Solvent Effects on Molecular Properties (e.g., Polarizable Continuum Models)

The properties of a molecule are not intrinsic but can be significantly influenced by its environment, particularly the solvent. Computational chemistry employs methods like the Polarizable Continuum Model (PCM) to simulate these solvent effects. researchgate.netnih.gov PCM is an implicit solvation model where the solvent is not represented by individual molecules but as a continuous medium with a specific dielectric constant. sci-hub.se The solute molecule is placed within a cavity in this continuum, and the mutual polarization between the solute's charge distribution and the dielectric medium is calculated. nih.gov

For this compound, using PCM in quantum chemical calculations can predict several solvent-dependent changes:

Geometric Structure: Bond lengths and angles can be subtly altered by the polarity of the solvent.

Conformational Stability: The relative energies of different conformers can change. A polar solvent might stabilize a conformer with a larger dipole moment more than a non-polar solvent would.

Different variations of PCM, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Integral Equation Formalism PCM (IEFPCM), are used to refine these calculations. sci-hub.se These studies are crucial for bridging the gap between theoretical calculations performed on isolated molecules in the gas phase and experimental observations made in solution. researchgate.net

Structure-Property Relationship (SPR) Investigations Through Computational Modeling

Structure-Property Relationship (SPR) investigations aim to establish a clear link between a molecule's chemical structure and its observable properties, such as chemical reactivity or biological activity. Computational modeling is an indispensable tool in modern SPR studies, allowing for the rational design of new molecules with desired characteristics. rdmodernresearch.com

For this compound and its derivatives, computational modeling integrates the concepts discussed in the preceding sections to build predictive models:

Predicting Reactivity: MEP maps (Section 4.2.3) directly relate the electronic structure to reactive sites. The identification of the nucleophilic N-3 atom allows chemists to predict the outcome of electrophilic substitution reactions or the primary coordination site for metal ions. uni-muenchen.demdpi.com

Understanding Biological Activity: Conformational analysis (Section 4.3) is vital for drug design. By understanding the stable conformations and the rotational flexibility of the benzyl group, researchers can predict how the molecule might fit into the binding pocket of a target protein. unina.itnih.gov The "windshield-wiper effect" could explain how the molecule presents a specific face for interaction while shielding another. ethz.ch

Tuning Electronic Properties: The aromaticity and resonance of the imidazole ring (Section 4.2.4) determine its fundamental electronic nature. Computational studies can explore how adding different substituents to the benzyl or imidazole rings alters the electron distribution, which in turn affects properties like acidity/basicity, redox potential, and even non-linear optical (NLO) response. rdmodernresearch.com The influence of the environment, as modeled by solvent effects (Section 4.4), further refines these predictions.

Through these integrated computational approaches, a comprehensive SPR profile for this compound can be developed, guiding its application in materials science, medicinal chemistry, and catalysis. rdmodernresearch.comontosight.ai

Advanced Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring in 4-Benzyl-1H-imidazole can undergo both electrophilic and nucleophilic substitution reactions, although the conditions and positions of attack differ significantly.

Electrophilic Aromatic Substitution: The imidazole ring is considered a π-excessive heterocycle, making it reactive towards electrophiles. The general mechanism involves the attack of an electrophile on the electron-rich ring to form a resonance-stabilized cationic intermediate (a benzenonium ion equivalent), followed by the loss of a proton to restore aromaticity. libretexts.org For the imidazole ring, the C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. The C4 position is also activated, but to a lesser extent, while the C2 position is the most electron-deficient. The benzyl (B1604629) group at the C4 position is a weakly activating group, which may slightly enhance the ring's reactivity towards electrophiles. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For this compound, these reactions are expected to preferentially occur at the C5 position.

Nucleophilic Substitution: In contrast to electrophilic substitution, nucleophilic substitution on the imidazole ring is challenging due to the ring's inherent electron-rich nature. Such reactions typically require the presence of a good leaving group (e.g., a halide) and/or strong electron-withdrawing groups on the ring to decrease the electron density and activate it towards nucleophilic attack. chemistrysteps.com The C2 position is the most π-deficient carbon in the imidazole ring and, consequently, the most prone to nucleophilic substitution. pharmdbm.comslideshare.net

For an unsubstituted molecule like this compound, direct nucleophilic substitution is generally not feasible. However, if the molecule is first halogenated (e.g., brominated at the C2 or C5 position), subsequent nucleophilic displacement of the halide can be achieved. For instance, 2-Chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide, whereas the N-unsubstituted 2-chlorobenzimidazole (B1347102) is less reactive due to the competing abstraction of the acidic N-H proton by the nucleophile. longdom.org Protonation of the imidazole ring can also increase its electrophilic character, making the carbon atoms more susceptible to attack by nucleophiles. sci-hub.se

Oxidation and Reduction Pathways

Oxidation: The this compound molecule has several sites susceptible to oxidation: the imidazole ring, the benzylic methylene (B1212753) bridge, and the benzyl ring's phenyl group. The imidazole ring itself is generally resistant to oxidation but can be degraded under harsh conditions with strong oxidizing agents like hydrogen peroxide or perbenzoic acid. slideshare.net

More commonly, oxidation occurs at the benzylic carbon. Aerobic oxidation of 2-benzylimidazole derivatives, using metal-based catalysts or base-mediated systems, has been shown to yield the corresponding ketone (e.g., 2-benzoylimidazole). rsc.org This suggests that the methylene bridge in this compound can be selectively oxidized to a carbonyl group under controlled conditions. The mechanism may involve the formation of a benzyl radical, which interacts with dioxygen to form a hydroperoxide intermediate that subsequently dehydrates to the ketone. rsc.org Additionally, enzymatic N-oxidation of the imidazole nitrogen can occur, as seen in the metabolism of related compounds, a reaction that can be catalyzed by flavin-containing monooxygenases (FMOs). nih.govnih.gov

Reduction: The imidazole ring is an aromatic system and is notably resistant to many reducing agents. slideshare.net Catalytic hydrogenation under forcing conditions may reduce the phenyl group of the benzyl substituent, but the imidazole core typically remains intact. Specific reduction pathways for the imidazole moiety of this compound are not commonly reported, reflecting the high stability of the heterocyclic ring.

Influence of Substituents on Reaction Regioselectivity and Kinetics

Substituents on either the imidazole ring or the benzyl group can significantly alter the reactivity, reaction rate (kinetics), and the orientation of incoming groups (regioselectivity).

The kinetics of substitution reactions involving imidazole ligands with metal complexes have been shown to follow a dissociative (D) mechanism, where the rate-determining step is the dissociation of a ligand from the complex before the incoming imidazole binds. ias.ac.in The rate of such reactions is influenced by the electronic properties of the imidazole derivative.

Regioselectivity in N-Alkylation: For N-unsubstituted imidazoles, alkylation can occur at either the N1 or N3 position. The presence of substituents on the ring directs the position of alkylation. In 4-substituted imidazoles, alkylation typically occurs at the less sterically hindered N1 position. However, the electronic nature of the substituent also plays a crucial role. Studies on the alkylation of 4-nitroimidazole (B12731) have demonstrated that the reaction can be highly regioselective for the N1 position, with reaction yields being influenced by the base, solvent, and temperature. derpharmachemica.comresearchgate.net

Substituent Effects on Ring Substitution:

Electron-Withdrawing Groups (EWGs): If an EWG (e.g., -NO2, -CN) is placed on the imidazole ring, it deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, particularly at the C2 and C5 positions.

Electron-Donating Groups (EDGs): An EDG (e.g., -CH3, -OCH3) on the imidazole ring would activate it towards electrophilic substitution and deactivate it for nucleophilic substitution.

Substituents on the Benzyl Group: Substituents on the phenyl ring of the benzyl group primarily exert an electronic influence via inductive effects. An EWG on the phenyl ring will pull electron density away from the imidazole ring, slightly deactivating it towards electrophilic attack. Conversely, an EDG on the phenyl ring will have a mild activating effect. These effects are generally less pronounced than those of substituents placed directly on the heterocyclic ring.

The following table summarizes the expected influence of various substituents on the reactivity of the this compound scaffold.

| Substituent Position | Substituent Type | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Influence on N-Alkylation Regioselectivity |

| Imidazole C2 or C5 | Electron-Withdrawing (e.g., -NO2) | Strong Deactivation | Strong Activation | Can influence N1/N3 ratio based on electronics |

| Imidazole C2 or C5 | Electron-Donating (e.g., -CH3) | Strong Activation | Strong Deactivation | Can influence N1/N3 ratio based on sterics |

| Benzyl Ring (para) | Electron-Withdrawing (e.g., -CN) | Weak Deactivation | Weak Activation | Minimal effect |

| Benzyl Ring (para) | Electron-Donating (e.g., -OCH3) | Weak Activation | Weak Deactivation | Minimal effect |

Elucidation of Complex Reaction Mechanisms (e.g., Carbene Intermediates)

One of the most significant aspects of imidazole chemistry involves the formation of N-heterocyclic carbenes (NHCs). These are persistent carbenes that derive their stability from the adjacent nitrogen atoms and have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. scripps.edu

The formation of an NHC from this compound proceeds through a two-step mechanism:

Formation of an Imidazolium (B1220033) Salt: The imidazole is first alkylated or protonated at the N3 position to form a 1,3-disubstituted imidazolium salt. For example, reaction of this compound with an alkyl halide like methyl iodide would yield 4-Benzyl-1,3-dimethylimidazolium iodide.

Deprotonation: The resulting imidazolium salt has a significantly acidic proton at the C2 position (pKa ≈ 21-24). scripps.edu Treatment with a strong base (e.g., sodium hydride, potassium tert-butoxide) removes this proton to generate the neutral N-heterocyclic carbene.

This carbene is a singlet carbene with a nucleophilic character. It can be isolated or, more commonly, generated in situ and trapped. For instance, 1,3-di(benzyloxy)imidazolium salts have been used to generate the corresponding carbene, which can be trapped by elements like sulfur or selenium, or used to form stable metal-carbene complexes with silver, gold, or rhodium. researchgate.netznaturforsch.com The formation of these stable metal complexes is a testament to the strong σ-donating ability of NHCs. scripps.edu Anionic NHCs, which exhibit even higher reactivity, can also be generated from related mesoionic imidazolium precursors. acs.org The mechanism involves deprotonation to form a highly reactive carbene species that is a powerful tool in modern synthetic chemistry.

Coordination Chemistry of 4 Benzyl 1h Imidazole

Ligand Properties and Metal Complexation

4-Benzyl-1H-imidazole exhibits well-defined properties as a ligand, readily coordinating to various metal centers. The primary coordination site is the sp2-hybridized nitrogen atom of the imidazole (B134444) ring, which acts as a Lewis base, donating its lone pair of electrons to a metal cation. This interaction forms the basis of its ability to assemble into a wide array of coordination compounds. The benzyl (B1604629) substituent, while not directly involved in coordination, plays a crucial role in influencing the steric and electronic properties of the resulting complexes.

The complexation of this compound with transition metals is a key aspect of its coordination chemistry. The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting structures can range from simple mononuclear complexes to intricate polynuclear assemblies, depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. The imidazole moiety's ability to act as a monodentate ligand is fundamental to its role in coordination chemistry. bohrium.comazjournalbar.com

Benzyl-substituted imidazole derivatives, including this compound, are important precursors for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. The formation of an NHC from a benzyl-imidazole precursor typically involves the deprotonation of the corresponding imidazolium (B1220033) salt. scripps.edu

The synthesis of the imidazolium salt, the direct precursor to the NHC, is achieved by the alkylation of the benzyl-imidazole. For instance, the reaction of 1-benzylimidazole (B160759) with an alkyl halide leads to the formation of a 1-benzyl-3-alkylimidazolium salt. nih.gov Subsequent deprotonation at the C2 position of the imidazolium ring, often using a strong base, generates the free NHC. scripps.edunih.gov This process transforms the imidazole from a simple neutral donor ligand into a powerful, neutral, two-electron donor carbene ligand.

The general synthetic pathway can be summarized as:

Alkylation: Benzyl-imidazole is reacted with an alkylating agent (e.g., benzyl bromide) to form the 1,3-dibenzylimidazolium salt. beilstein-journals.org

Deprotonation: The resulting imidazolium salt is treated with a strong base to remove the acidic proton at the C2 position, yielding the N-heterocyclic carbene. scripps.edu

These NHC ligands derived from benzyl-imidazole precursors are then readily coordinated to various transition metal centers to form stable metal-NHC complexes.

This compound and its derivatives readily coordinate to a variety of transition metal centers, including silver(I) and cobalt(II), forming complexes with diverse structures and properties.

Silver(I) Complexes: The coordination of benzyl-substituted imidazoles to silver(I) is well-documented. These complexes are often used as transmetalating agents for the synthesis of other metal-NHC complexes due to the lability of the Ag-C bond. scripps.edu For example, the reaction of a benzylimidazolium salt with silver(I) oxide can lead to the formation of a silver-NHC complex. This complex can then be used to transfer the NHC ligand to other metals like palladium. researchgate.net The coordination geometry around the silver(I) center in these complexes is often linear or distorted linear, involving two ligands.

Cobalt(II) Complexes: Imidazole and its derivatives, including those with benzyl substituents, form stable complexes with cobalt(II). iucr.orgnih.gov The coordination of imidazole-based ligands to cobalt(II) can result in various geometries, with octahedral and tetrahedral being common. azjournalbar.com For instance, a five-coordinate Co(II) complex with a distorted trigonal bipyramidal geometry has been reported, featuring an imidazole ligand in an axial position. iucr.org The magnetic and electronic properties of these cobalt(II) complexes are of significant interest, with applications in areas such as single-ion magnets. iucr.org

Characterization of Coordination Geometry and Ligand Binding Modes

For cobalt(II) complexes, for example, distorted octahedral geometries are observed where the cobalt ion is coordinated to multiple imidazole ligands and other co-ligands, such as water molecules. nih.govnih.gov In a specific case, a five-coordinate Co(II) complex exhibits a distorted trigonal bipyramidal geometry, with the imidazole ligand occupying one of the axial positions. iucr.orgnih.gov

The following table summarizes typical coordination parameters observed in metal complexes of imidazole derivatives:

| Metal Ion | Coordination Number | Geometry | Representative Bond Distances (M-N) |

| Co(II) | 6 | Distorted Octahedral | ~2.1 Å |

| Co(II) | 5 | Distorted Trigonal Bipyramidal | ~2.0 Å (axial) |

| Zn(II) | 4 | Tetrahedral | ~2.0 Å |

Note: The bond distances are approximate and can vary depending on the specific complex.

Spectroscopic techniques such as FT-IR and UV-Vis are also employed to characterize the coordination environment. In FT-IR spectroscopy, a shift in the stretching frequency of the C=N bond of the imidazole ring upon coordination to a metal ion provides evidence of complex formation. nih.gov

Applications in Metal-Organic Framework (MOF) Synthesis

Imidazole-based ligands, including functionalized derivatives like this compound, are valuable building blocks in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netacs.org MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. kyoto-u.ac.jp The presence of the imidazole moiety provides a robust coordination site, while the benzyl group can be used to tune the porosity and functionality of the resulting framework.

The nitrogen atoms of the imidazole ring can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net The choice of metal ion and the specific reaction conditions can influence the topology and properties of the resulting MOF. mdpi.com For instance, the use of imidazole-containing ligands with different metal precursors can affect the pore size and gas adsorption selectivity of the prepared MOF. mdpi.com

Imidazole-functionalized MOFs have shown promise in various applications, including:

Gas Adsorption and Separation: The porous nature of these MOFs allows for the selective adsorption of gases like carbon dioxide. mdpi.com

Luminescence: Some imidazole-based MOFs exhibit ligand-based luminescence, which can be utilized for chemical sensing applications. researchgate.netacs.org

Catalysis: The incorporation of functional groups and open metal sites within the MOF structure can lead to catalytic activity. rsc.org

The synthesis of MOFs using imidazole-based ligands is often carried out under solvothermal conditions, where the metal salt and the organic linker are heated in a solvent. mdpi.com The resulting crystalline material can then be characterized by techniques such as powder X-ray diffraction to confirm its structure and porosity.

Catalytic Applications of 4 Benzyl 1h Imidazole and Its Complexes

Organic Catalysis

While 4-benzyl-1H-imidazole itself is not extensively documented as a direct organocatalyst, its scaffold is a crucial building block for the synthesis of more complex and targeted organocatalytic systems. The imidazole (B134444) core can act as a Brønsted base or a nucleophilic catalyst, and the benzyl (B1604629) group can be modified to introduce chirality or other functional groups to control stereoselectivity and reactivity.

Research has demonstrated the utility of benzyl imidazole derivatives in creating novel organocatalysts. For instance, benzyl imidazole can be regioselectively lithiated at the benzylic position using n-butyllithium (n-BuLi) and subsequently reacted with various electrophiles. ut.ac.irresearchgate.net This strategy has been employed to synthesize new anti and syn diphenyl organocatalysts. These catalysts, featuring a tethered aza-orthoformate moiety for substrate binding and an imidazole unit acting as a base, have been evaluated for the selective functionalization of trans-1,2-diols. researchgate.net This approach highlights how the this compound framework serves as a versatile platform for developing sophisticated catalysts tailored for specific organic transformations. The general principle of imidazole catalysis is also seen in the hydrolysis of esters, where the imidazole ring plays a key catalytic role. jchr.org

Transition Metal-Catalyzed Organic Transformations

The nitrogen atoms in the this compound ring are excellent donors, making the molecule an effective ligand for a variety of transition metals. The resulting metal complexes often exhibit significant catalytic activity, with the imidazole ligand playing a critical role in stabilizing the metal center and modulating its electronic and steric properties.

A notable application is in the field of olefin metathesis. Phosphine-free ruthenium benzylidene complexes incorporating 1-benzyl-1H-imidazole as a ligand have been synthesized and characterized. jchr.org These complexes have demonstrated high efficacy as catalysts for ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, particularly at elevated temperatures where traditional phosphine-containing catalysts may decompose or lead to side reactions. jchr.org The coordination of the benzyl-imidazole ligand to the ruthenium center creates a stable yet highly active catalytic system. jchr.org

The performance of these ruthenium-imidazole complexes has been evaluated in model reactions. For example, in the ring-closing metathesis of N,N-diallyl-4-methylbenzenesulfonamide, the ruthenium complex with 1-benzyl-1H-imidazole ligands showed significant conversion, highlighting its catalytic potential. jchr.org

Table 1: Performance of 1-Benzyl-1H-imidazole Ruthenium Complex in Ring-Closing Metathesis (RCM)

| Substrate | Catalyst | Temperature (°C) | Time (h) | Conversion (%) |

| N,N-Diallyl-4-methylbenzenesulfonamide | Ru-complex with 1-benzyl-1H-imidazole | 80 | 1 | 86 |

| N,N-Diallyl-4-methylbenzenesulfonamide | Ru-complex with 1-benzyl-1H-imidazole | 80 | 3 | 99 |

Data sourced from a study on ruthenium metathesis catalysts with imidazole ligands. jchr.org

Furthermore, imidazole derivatives, in general, form stable complexes with various transition metals like copper(II), nickel(II), and cobalt(II), which are explored for their catalytic potential in diverse organic transformations. researchgate.netacs.org The interaction between imidazole derivatives and transition metal ions is a fundamental aspect of both chemical and biological systems. doi.org Copper-catalyzed reactions, for instance, have been developed for the synthesis of complex imidazole structures, underscoring the synergistic relationship between imidazole compounds and transition metal catalysts. doi.orgjchr.org

Nanocatalysis Employing Imidazole Derivatives

The integration of imidazole derivatives onto nanomaterials represents a burgeoning field in catalysis, creating systems that merge the catalytic activity of the imidazole moiety with the high surface area and unique properties of nanoparticles. These nanocatalysts are often more active, selective, and easier to separate and recycle than their homogeneous counterparts.

A prominent example involves the functionalization of zinc oxide (ZnO) nanoflowers with a derivative, 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole (BFPB). acs.org In this system, the BFPB is first synthesized using a ZnO nanocatalyst, demonstrating a green and efficient process. acs.org Subsequently, the synthesized BFPB is adsorbed onto the surface of ZnO nanoflowers. acs.org This functionalization is not primarily for catalysis by the imidazole itself, but the study showcases the synthesis of the benzyl-imidazole derivative using a nanocatalyst and its subsequent application in modifying the properties of the nanomaterial. acs.org

More directly, imidazole derivatives are used to stabilize and functionalize nanoparticles for catalytic applications. For instance, magnetic iron oxide (Fe₃O₄) nanoparticles have been functionalized with imidazolium-based ionic liquids to create highly efficient and reusable Brønsted acid catalysts. ut.ac.ir While not specifically this compound, this illustrates the principle of using the imidazole core to anchor catalytic species to a magnetic support, allowing for easy separation using an external magnet. ut.ac.ir Similarly, palladium nanoparticles have been loaded onto 1-(3-aminopropyl)imidazole-functionalized porous graphene oxide nanosheets for use in oxidative amidation reactions. rsc.org

In another approach, polymer-covered magnetic nanoparticles have been developed for use in Suzuki–Miyaura reactions. This was achieved by synthesizing a 1-benzyl-3-(4-vinylbenzyl)-1H-imidazole-3-ium iodide monomer, which was then polymerized onto the nanoparticle surface to create a stabilizing shell for the palladium catalyst. acs.org

Table 2: Examples of Nanocatalysts Incorporating Imidazole Derivatives

| Nanomaterial Support | Imidazole Derivative | Metal/Active Species | Catalytic Application |

| ZnO Nanoflowers | 1-Benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole | ZnO | Synthesis of the imidazole derivative itself. acs.org |

| Magnetic Fe₃O₄ | Imidazolium (B1220033) Ionic Liquid | HSO₄⁻ (Brønsted acid) | Regioselective thiocyanation. ut.ac.ir |

| Graphene Oxide | 1-(3-Aminopropyl)imidazole | Palladium (Pd) | Oxidative amidation of aldehydes. rsc.org |

| Magnetic Nanoparticles | Poly(1-benzyl-3-(4-vinylbenzyl)-1H-imidazole-3-ium iodide) | Palladium (Pd) | Suzuki–Miyaura Reaction. acs.org |

| Gold Nanoparticles | N-Methylimidazole-thiol | Gold (Au) | Cleavage of carboxylic acid esters. |

These examples collectively demonstrate that while this compound is a specific structure, the broader class of benzyl-imidazole and other imidazole derivatives are highly valuable in the development of advanced nanocatalytic systems for a wide array of organic transformations.

Materials Science and Advanced Functional Applications

Non-Linear Optical (NLO) Materials Research

The field of non-linear optics (NLO) focuses on materials that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in optical switching, frequency conversion, and telecommunications. Imidazole (B134444) derivatives, including the benzimidazole (B57391) family, have garnered attention as potential NLO materials. The adaptability of the imidazole ring allows for the incorporation of functional groups that can enhance NLO properties. researchgate.netbiointerfaceresearch.com This has led to the development of NLO polymers where the imidazole moiety is covalently integrated with NLO chromophores. researchgate.netbiointerfaceresearch.com

Research into aryl-substituted biimidazoles has shown their suitability for NLO applications due to their fluorescent and nonlinear optical characteristics. Theoretical studies using Density Functional Theory (DFT) have been employed to examine the NLO properties of 1-benzyl-2-phenyl-1H-benzimidazole derivatives. biointerfaceresearch.com These computational analyses help in predicting the hyperpolarizabilities of such molecules, indicating their promise for use in various NLO devices. biointerfaceresearch.com While direct NLO research on 4-Benzyl-1H-imidazole is not extensively documented, the broader research on related imidazole and benzimidazole structures suggests its potential as a building block for new NLO materials. researchgate.netbiointerfaceresearch.com

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes - OLEDs)

Benzimidazole derivatives are a cornerstone in the development of organic light-emitting diodes (OLEDs) due to their excellent electronic properties and thermal stability. scientific.netacs.orgrsc.org These compounds are versatile and have been successfully utilized as electron-transport materials, host materials for phosphorescent and fluorescent emitters, and as blue emitters themselves. scientific.netacs.orgchinesechemsoc.org

The design of bipolar host materials, which can transport both electrons and holes, is critical for achieving high-efficiency OLEDs. Benzimidazole has been integrated into host molecules to create materials with high triplet energy levels and balanced charge transport properties. acs.org For instance, novel bipolar hosts based on benzimidazole have enabled the fabrication of highly efficient phosphorescent OLEDs (PHOLEDs) with external quantum efficiencies (EQEs) exceeding 20% and thermally activated delayed fluorescence (TADF) OLEDs with enhanced performance. acs.org

Furthermore, new benzimidazole derivatives have been synthesized to improve the stability of high-efficiency OLEDs, particularly at elevated temperatures. rsc.org By creating molecules with high glass transition temperatures (Tg), researchers have developed devices with significantly longer operational lifetimes. rsc.org For example, a sky-blue OLED using a tricarbazole-substituted benzimidazole derivative as the host achieved a high EQE of 28.6% with a remarkably small efficiency roll-off at high brightness. rsc.org Deep-blue emitting materials based on benzimidazole have also been synthesized, achieving CIE coordinates close to the NTSC standard for blue emitters. tandfonline.com

Below is a table summarizing the performance of selected OLEDs incorporating benzimidazole derivatives, showcasing their potential in optoelectronic applications.

| Device Type | Benzimidazole Derivative Role | Max. External Quantum Efficiency (EQE) | Color/CIE Coordinates | Reference |

| Nondoped Blue OLED | Emitter (Pyrene[4,5-d]imidazole derivative) | 8.52% | Sky-blue (0.18, 0.29) | chinesechemsoc.org |

| Phosphorescent OLED | Bipolar Host (o-mCPBI) | > 20% | Blue, Green, Yellow, Red, White | acs.org |

| Sky-Blue OLED | Host (4-3cbzBIZ) | 28.6% | Sky-blue | rsc.org |

| Deep-Blue OLED | Dopant Emitter (MCNPIBI) | 3.69% | Deep-blue (0.15, 0.08) | tandfonline.com |

Supramolecular Chemistry and Self-Assembly Processes

The this compound molecule possesses both a hydrogen-bond donor (the N-H group of the imidazole ring) and acceptor sites (the lone pair on the other nitrogen atom), making it an ideal candidate for constructing supramolecular assemblies. researchgate.net The imidazole moiety is a fundamental component in nature and synthetic systems for creating extensive hydrogen-bonding networks. researchgate.net

Studies on imidazole derivatives have revealed a persistent N–H⋯N hydrogen-bonded tape or catemer motif in the solid state. researchgate.net This self-assembly behavior is robust and occurs even in the presence of steric hindrance or competing hydrogen bond donors and acceptors. researchgate.net The planarity and aromaticity of the imidazole ring also allow for π–π stacking interactions, which further stabilize the supramolecular structures.

The crystal structure of 4-benzyl-1H-pyrazole, an isomer of this compound, demonstrates how the benzyl (B1604629) group influences packing. nih.gov In this related structure, the molecules organize into bilayers of pyrazole (B372694) and phenyl rings. The pyrazole rings form parallel chains (catemers) through N—H⋯N hydrogen bonding. nih.gov While one of the N-H protons in the pyrazole derivative engages in N-H···π interactions, this highlights the diverse non-covalent forces at play. nih.gov The ability of imidazole derivatives to form these ordered, hydrogen-bonded networks is crucial for their application in areas like crystal engineering and the development of dynamic materials based on supramolecular interactions. researchgate.net

Development of Chemical Sensor Technologies

Imidazole and its derivatives serve as versatile platforms for the design of chemosensors, particularly for the detection of metal ions. researchgate.netdoi.org Their nitrogen atoms can act as effective binding sites for cations, and the aromatic scaffold can be functionalized with fluorophores to create signaling units.

Researchers have synthesized fluorescent chemosensors based on the 1H-imidazole core for the selective detection of iron(III) ions (Fe³⁺). researchgate.netdoi.org These sensors typically operate on a "turn-off" mechanism, where the fluorescence of the molecule is quenched upon binding with the target ion. researchgate.netdoi.org This quenching is often attributed to a chelation-quenched fluorescence (CHQF) process. researchgate.net For example, a chemosensor composed of a 1H-imidazole core with naphthalene (B1677914) substituents exhibited a selective fluorescence quenching response to Fe³⁺ in solution. researchgate.net

The synthesis of these sensors often involves a one-step condensation reaction. researchgate.net The sensitivity of these imidazole-based sensors is noteworthy, with some designs achieving detection limits in the nanomolar range for ions like Hg²⁺. researchgate.net The applicability of these sensors has been demonstrated in detecting ions in various water samples and even in biological systems, highlighting their practical utility. researchgate.netdoi.org

| Sensor Base | Target Analyte | Sensing Mechanism | Detection Limit | Reference |